molecular formula C13H22N4O3 B567490 tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate CAS No. 1229516-67-9

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Cat. No.: B567490
CAS No.: 1229516-67-9
M. Wt: 282.344
InChI Key: DIDNNROJDFHIMV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the 1,2,3-triazole ring.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced via esterification reactions using tert-butyl chloroformate and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Blocks: Used as a building block in the synthesis of more complex molecules.

    Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions.

Biology and Medicine:

    Drug Development:

    Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.

Industry:

    Materials Science: Used in the synthesis of polymers and materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or acting as a catalyst in biochemical reactions. The piperidine ring can interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness: The presence of the 1,2,3-triazole ring in tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate provides unique reactivity and binding properties compared to other similar compounds. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets.

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)triazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8,11,18H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDNNROJDFHIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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